BenchChemオンラインストアへようこそ!

1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

This C4‑naphthalen‑2‑yl derivative provides a ΔXLogP3 ≈1 unit higher than the 4‑phenyl analog, with a TPSA of 68 Ų and a single H‑bond donor—critical for membrane permeability and hydrophobic sub‑pocket engagement. The pre‑installed C3‑carboxylic acid enables direct amide coupling, eliminating late‑stage C4‑arylation. Procure to support enantioselective HPLC method development, variable‑temperature NMR, and kinase‑focused library synthesis without in‑house scaffold construction.

Molecular Formula C18H13N3O2
Molecular Weight 303.321
CAS No. 1354704-93-0
Cat. No. B2766602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
CAS1354704-93-0
Molecular FormulaC18H13N3O2
Molecular Weight303.321
Structural Identifiers
SMILESCN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C18H13N3O2/c1-21-17-15(16(20-21)18(22)23)14(8-9-19-17)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3,(H,22,23)
InChIKeyWOOCTHFKKZEVKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid – CAS 1354704-93-0: Compound Class and Core Characteristics


1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354704-93-0, PubChem CID 66509470) belongs to the 1H‑pyrazolo[3,4‑b]pyridine family, a privileged scaffold in medicinal chemistry comprising over 300,000 described analogues and appearing in more than 2,400 patents [1]. The compound features a C3‑carboxylic acid, an N1‑methyl substituent, and a C4‑naphthalen‑2‑yl group. Its computed XLogP3 of 3.6, topological polar surface area of 68 Ų, molecular weight of 303.3 g/mol, and a single hydrogen‑bond donor distinguish it physicochemically from simpler 4‑aryl analogues [2]. The target compound is currently supplied as a research chemical by multiple vendors at purities of 97–98% .

Why 1‑Methyl‑4‑(naphthalen‑2‑yl)‑1H‑pyrazolo[3,4‑b]pyridine‑3‑carboxylic acid Cannot Be Freely Interchanged with Simpler 4‑Aryl Analogues


1H‑Pyrazolo[3,4‑b]pyridines are not a functionally uniform class; their biological activity is exquisitely sensitive to the substitution pattern, particularly at the C4 position [1]. The C4‑aryl substituent governs both target affinity and selectivity through differential π‑stacking interactions within the kinase hinge region and through modulation of rotational dynamics around the aryl–heteroaryl bond [2]. The naphthalen‑2‑yl group in CAS 1354704‑93‑0 introduces substantially greater aromatic surface area and a distinct spatial footprint compared to the phenyl ring of the closest commercial analogue (CAS 1354706‑24‑3), which translates into quantifiable differences in lipophilicity (ΔXLogP3 ~1 unit higher) [3] and the potential for restricted rotation (atropisomerism) not observed with smaller aryl substituents [2]. Generic substitution with a 4‑phenyl or unsubstituted core therefore risks loss of the specific binding geometry and physicochemical profile that scientific users may require.

Quantitative Differentiation Evidence for 1‑Methyl‑4‑(naphthalen‑2‑yl)‑1H‑pyrazolo[3,4‑b]pyridine‑3‑carboxylic acid (1354704‑93‑0) Versus Closest Analogues


Enhanced Lipophilicity (XLogP3) Relative to the 4‑Phenyl Analogue

The computed partition coefficient (XLogP3) of CAS 1354704‑93‑0 is 3.6, approximately one log unit higher than the value estimated for its 4‑phenyl congener 1‑methyl‑4‑phenyl‑1H‑pyrazolo[3,4‑b]pyridine‑3‑carboxylic acid (CAS 1354706‑24‑3) [1]. This difference is attributable to the replacement of a phenyl ring (C₆H₅) with a naphthalen‑2‑yl moiety (C₁₀H₇). In kinase inhibitor drug discovery, a logP range of 3–5 is frequently associated with improved passive membrane permeability and cellular target engagement [2].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiates Hydrogen‑Bonding Capacity from the 4‑Phenyl Analogue

Despite the larger aromatic system, CAS 1354704‑93‑0 maintains a TPSA of 68 Ų, identical to that of the 4‑phenyl analogue because the carboxylic acid and pyridine nitrogen are the sole polar contributors in both molecules [1]. This TPSA value falls below the 140 Ų threshold often cited for oral bioavailability and below the 90 Ų threshold for passive blood–brain barrier penetration [2]. The compound therefore combines the structural complexity of a naphthyl substituent with a polar surface area that remains permissive for membrane transit.

Polar surface area Blood–brain barrier penetration Oral bioavailability

Potential for Axial Chirality (Atropisomerism) at the C4 Position Not Present in 4‑Phenyl Analogues

A study of axial chirality in 4‑arylpyrazolo[3,4‑b]pyridines demonstrated that when the C4 aryl substituent is 1‑naphthyl, the rotational barrier around the aryl–heteroaryl bond is sufficiently high to permit resolution of stable atropisomeric pairs by enantioselective HPLC [1]. While the study examined the 1‑naphthyl (not 2‑naphthyl) case, the 2‑naphthyl substituent in CAS 1354704‑93‑0 is expected to exhibit qualitatively similar restricted rotation, a feature absent in the 4‑phenyl analogue. The energy barriers for such rotations were measured by dynamic NMR and rationalized by DFT calculations [1].

Atropisomerism Conformational analysis Stereochemistry

Molecular Weight and Heavy Atom Count Distinguish the Naphthyl Compound from the Unsubstituted Core Scaffold

CAS 1354704‑93‑0 has a molecular weight of 303.3 g/mol and 23 heavy atoms, compared to 163.13 g/mol and 12 heavy atoms for the unsubstituted 1H‑pyrazolo[3,4‑b]pyridine‑3‑carboxylic acid core (CAS 116855‑08‑4) [1]. This places the target compound in the lead‑like space (MW 250–350) rather than the fragment space (MW < 250), making it a more advanced starting point for SAR exploration around the C4 position [2].

Molecular weight Fragment-based drug design Lead-likeness

Purity and Availability: Vendor‑Supplied Purity of 97–98% with Multi‑Gram Catalog Offerings

The compound is commercially available from multiple vendors at certified purities of 97% (Chemenu, Catalog CM263095) to 98% (Leyan, Catalog 1624510) . In contrast, the closest 4‑phenyl analogue (CAS 1354706‑24‑3) is also listed at 97–98% purity, indicating comparable commercial quality. The naphthyl compound thus does not impose a purity penalty despite its greater synthetic complexity.

Chemical purity Procurement Supply chain

Class‑Level Evidence: 1H‑Pyrazolo[3,4‑b]pyridine Scaffold Is Privileged for Kinase Inhibition, with C4‑Aryl Substituents Modulating Selectivity

The 1H‑pyrazolo[3,4‑b]pyridine scaffold is recognized as a privileged structure for kinase inhibition, with over 2,400 patents describing its use in targeting pathways including Wnt, CDK, TRK, and PPAR [1][2]. The C4 position is a key vector for modulating kinase selectivity: studies on CDK2 inhibitors demonstrated that naphthyl‑substituted pyrazolo[3,4‑b]pyridin‑3‑amines achieved IC₅₀ values of 0.65 µM against CDK2/cyclin A2 [3]. While this datum pertains to a 3‑amine rather than a 3‑carboxylic acid analogue, it establishes that the 4‑naphthyl substitution pattern is compatible with nanomolar‑to‑micromolar target engagement. Direct experimental data for CAS 1354704‑93‑0 against any specific target have not been identified in the public domain.

Kinase inhibition Scaffold privilege Structure–activity relationship

Optimal Research and Procurement Application Scenarios for 1‑Methyl‑4‑(naphthalen‑2‑yl)‑1H‑pyrazolo[3,4‑b]pyridine‑3‑carboxylic acid (1354704‑93‑0)


Medicinal Chemistry Lead‑Like Starting Point Requiring Enhanced Lipophilicity and π‑Stacking at the C4 Vector

For kinase or nuclear receptor programs where a 1H‑pyrazolo[3,4‑b]pyridine‑3‑carboxylic acid core is desired and the C4 position must engage a hydrophobic sub‑pocket via π‑stacking interactions, CAS 1354704‑93‑0 offers a pre‑functionalized naphthalen‑2‑yl group with an XLogP3 of 3.6—approximately one log unit higher than the 4‑phenyl analogue [1]. This avoids the synthetic overhead of late‑stage C4‑arylation and provides a balanced TPSA of 68 Ų compatible with membrane permeability [2].

Chiral Method Development and Atropisomerism Studies on 4‑Aryl‑1H‑Pyrazolo[3,4‑b]pyridines

Based on the demonstrated axial chirality of 4‑(1‑naphthyl)‑pyrazolo[3,4‑b]pyridines [3], the 2‑naphthyl isomer (CAS 1354704‑93‑0) is a candidate substrate for studying atropisomerism in heterobiaryl systems. Procurement of this compound supports enantioselective HPLC method development, variable‑temperature NMR studies, and chiroptical spectroscopy investigations without requiring in‑house synthesis of the 4‑naphthyl scaffold.

Fragment‑to‑Lead Optimization Where C4 Diversity Is Required Without Polarity Penalty

In fragment‑to‑lead campaigns starting from the unsubstituted 1H‑pyrazolo[3,4‑b]pyridine‑3‑carboxylic acid core (MW 163), CAS 1354704‑93‑0 (MW 303) provides a lead‑like molecular weight increment while preserving the TPSA at 68 Ų [2]. This allows medicinal chemists to explore the effect of C4‑naphthyl substitution on target affinity without increasing hydrogen‑bond donor count (remains 1) or polar surface area, both of which are key determinants of oral drug‑likeness [4].

Chemical Biology Probe Design Leveraging the Privileged 1H‑Pyrazolo[3,4‑b]pyridine Scaffold

The 1H‑pyrazolo[3,4‑b]pyridine scaffold is one of the most heavily patented heterocyclic cores in kinase drug discovery, with over 2,400 patents describing its therapeutic applications [1]. CAS 1354704‑93‑0, with its C3‑carboxylic acid handle suitable for amide coupling and its C4‑naphthyl group pre‑installed, is positioned as an advanced intermediate for generating focused libraries of kinase probes. Users should note that direct target‑specific activity data for this exact compound have not been identified in the public domain, and prospective screening is essential [5].

Quote Request

Request a Quote for 1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.